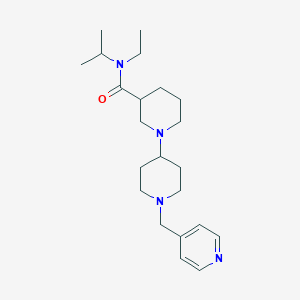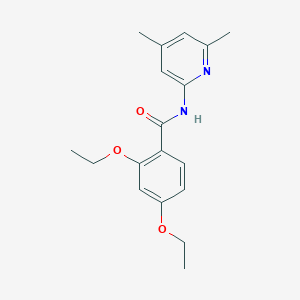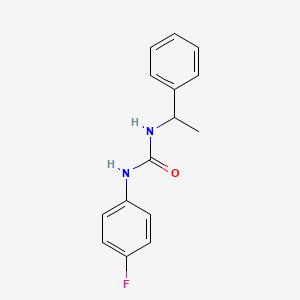
N-ethyl-N-isopropyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-isopropyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EIPB or EIPB3CA, and it belongs to the class of piperidine derivatives. The synthesis method for EIPB3CA involves a series of chemical reactions that result in the formation of a stable and highly pure compound.
科学的研究の応用
EIPB3CA has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. EIPB3CA has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of EIPB3CA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. EIPB3CA has been shown to inhibit the activity of certain enzymes, including histone deacetylases and proteasomes. These enzymes play important roles in the regulation of gene expression and protein degradation, respectively. By inhibiting the activity of these enzymes, EIPB3CA may be able to alter the expression of certain genes and proteins in the body, leading to its various biological activities.
Biochemical and Physiological Effects:
EIPB3CA has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. EIPB3CA has also been shown to have anti-inflammatory effects, which may make it useful for the treatment of various inflammatory diseases, such as rheumatoid arthritis. In addition, EIPB3CA has been shown to have neuroprotective effects, which may make it useful for the treatment of various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
EIPB3CA has several advantages for use in lab experiments. This compound is highly pure and stable, which makes it easy to work with in the lab. In addition, EIPB3CA has been extensively studied, which means that there is a large body of literature available on its properties and potential applications. However, there are also some limitations to using EIPB3CA in lab experiments. For example, this compound is relatively expensive, which may limit its use in certain experiments. In addition, EIPB3CA has not been extensively studied in vivo, which means that its potential therapeutic applications are not yet fully understood.
将来の方向性
There are several future directions for research on EIPB3CA. One area of research could focus on further elucidating the mechanism of action of this compound. This could involve studying its effects on various signaling pathways in the body, as well as its interactions with other proteins and enzymes. Another area of research could focus on exploring the potential therapeutic applications of EIPB3CA in vivo. This could involve studying its effects in animal models of various diseases, as well as its toxicity and pharmacokinetics. Finally, future research could focus on developing new derivatives of EIPB3CA that have improved efficacy and reduced toxicity.
合成法
The synthesis of EIPB3CA involves a series of chemical reactions that result in the formation of a stable and highly pure compound. The first step in the synthesis process involves the reaction of 4-pyridinemethanol with N-ethyl-N-isopropyl-4-piperidone in the presence of a base catalyst. This reaction results in the formation of N-ethyl-N-isopropyl-4-(pyridin-4-ylmethyl)piperidin-4-ol. The next step involves the reaction of this intermediate product with isobutyl chloroformate in the presence of a base catalyst. This reaction results in the formation of N-ethyl-N-isopropyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxylic acid isobutyl ester. The final step involves the reaction of this intermediate product with ammonia in the presence of a base catalyst. This reaction results in the formation of the final product, N-ethyl-N-isopropyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide.
特性
IUPAC Name |
N-ethyl-N-propan-2-yl-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O/c1-4-26(18(2)3)22(27)20-6-5-13-25(17-20)21-9-14-24(15-10-21)16-19-7-11-23-12-8-19/h7-8,11-12,18,20-21H,4-6,9-10,13-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWQRXOZPTWVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C)C(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1'-(4-isobutylbenzoyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B5353675.png)
![2-(1-{[3-(4-methylphenyl)-5-isoxazolyl]methyl}-2-piperidinyl)pyridine](/img/structure/B5353681.png)
![[1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3-(2-phenylethyl)piperidin-3-yl]methanol](/img/structure/B5353691.png)
![8-(2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5353696.png)
![2-methoxy-N-methyl-5-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5353699.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5353708.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5353715.png)
![N-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methyl-2-furamide](/img/structure/B5353718.png)

![1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-4-ol](/img/structure/B5353728.png)
![1-[(4-fluorophenyl)sulfonyl]prolyl-N~3~-methyl-beta-alaninamide](/img/structure/B5353729.png)
![1-cyclopentyl-4-(3-fluorophenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5353731.png)
![4-benzyl-3-ethyl-1-{[5-(hydroxymethyl)-2-furyl]methyl}-1,4-diazepan-5-one](/img/structure/B5353747.png)

